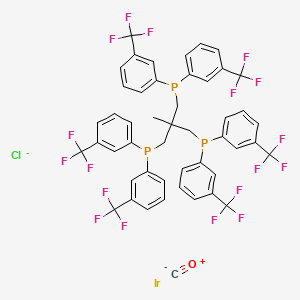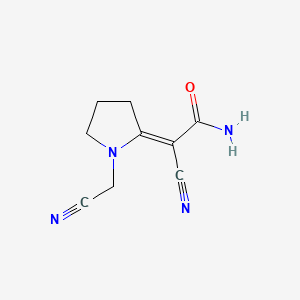
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Thiocarboxamide Group: The thiocarboxamide group can be introduced by reacting the thiophene ring with thiourea under acidic conditions.
Substitution on the Phenyl Ring: The chloro and propenyloxy groups can be introduced through electrophilic aromatic substitution reactions. The chloro group can be added using chlorinating agents like thionyl chloride, while the propenyloxy group can be introduced using allyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino-substituted derivatives, thio-substituted derivatives.
Scientific Research Applications
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbothioamide, N-(4-chlorophenyl)-3-methyl-: Lacks the propenyloxy group, which may affect its reactivity and applications.
2-Thiophenecarbothioamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group instead of a chloro group, leading to different electronic properties.
2-Thiophenecarbothioamide, N-(4-bromophenyl)-3-methyl-: Contains a bromine atom, which may influence its reactivity and biological activity.
Uniqueness
2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
173046-03-2 |
|---|---|
Molecular Formula |
C15H14ClNOS2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-(4-chloro-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C15H14ClNOS2/c1-3-7-18-13-9-11(4-5-12(13)16)17-15(19)14-10(2)6-8-20-14/h3-6,8-9H,1,7H2,2H3,(H,17,19) |
InChI Key |
QIXNQUPKYOEKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


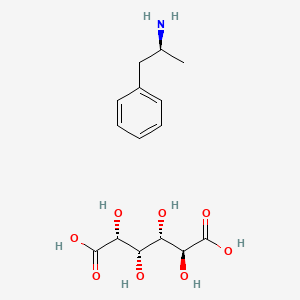
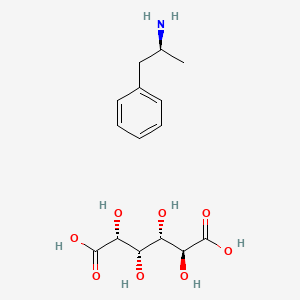
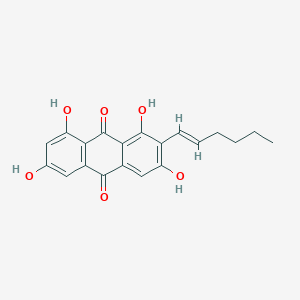
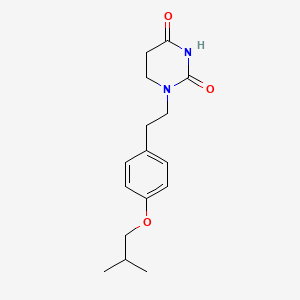

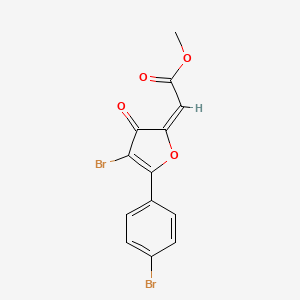
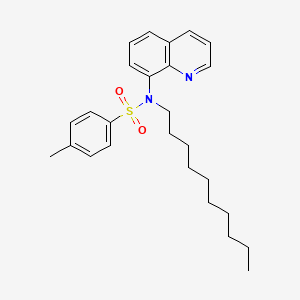
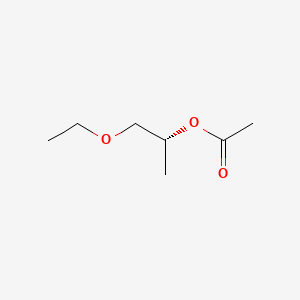

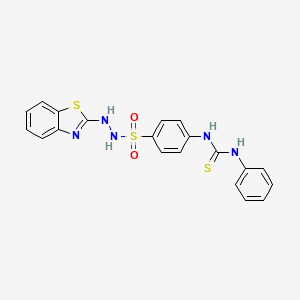
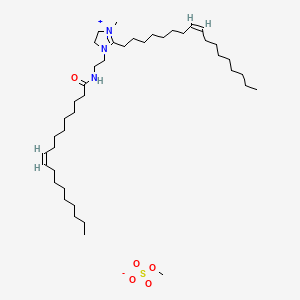
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
